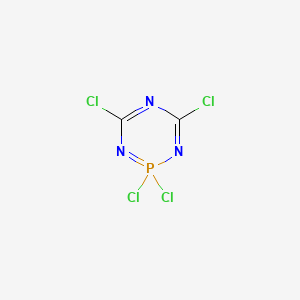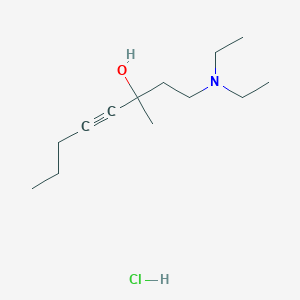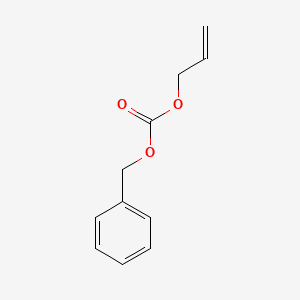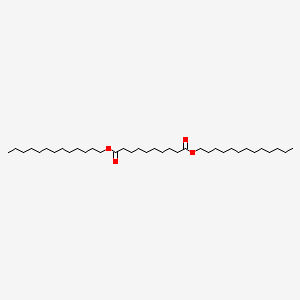
3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride is a chemical compound with the molecular formula C20H26ClNO3. It is a derivative of benzophenone, characterized by the presence of diethylaminomethyl and dimethoxy groups on the benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride typically involves the reaction of 2,4-dimethoxybenzophenone with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted benzophenone derivatives
Scientific Research Applications
3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride involves its interaction with specific molecular targets. It can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. The compound’s diethylaminomethyl group can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methoxybenzophenone (BP-3)
- 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone (BP-6)
- 2,2′-Dihydroxy-4-methoxybenzophenone (BP-8)
Uniqueness
3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethylaminomethyl group enhances its solubility and reactivity compared to other benzophenone derivatives .
Properties
CAS No. |
58324-27-9 |
|---|---|
Molecular Formula |
C20H26ClNO3 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
(3-benzoyl-2,6-dimethoxyphenyl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-5-21(6-2)14-17-18(23-3)13-12-16(20(17)24-4)19(22)15-10-8-7-9-11-15;/h7-13H,5-6,14H2,1-4H3;1H |
InChI Key |
INWDTEINWUVNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC1=C(C=CC(=C1OC)C(=O)C2=CC=CC=C2)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


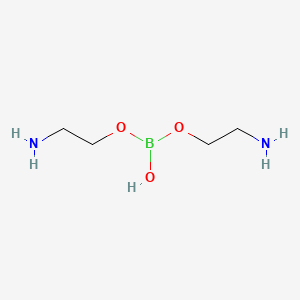
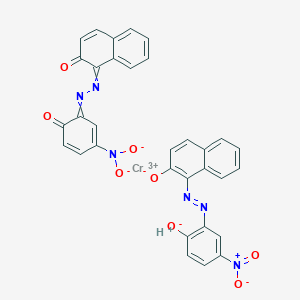
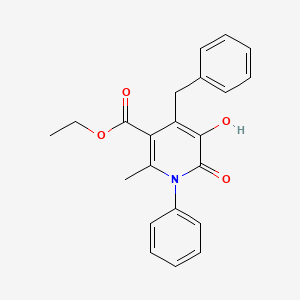
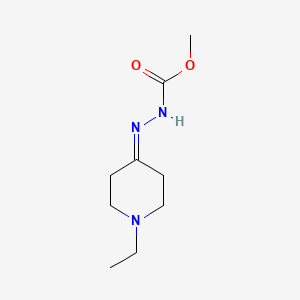
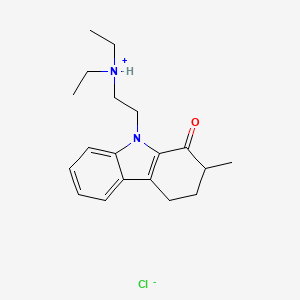

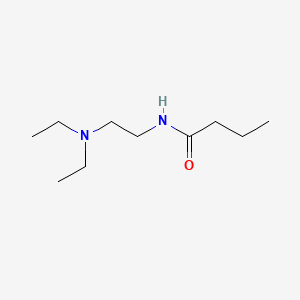
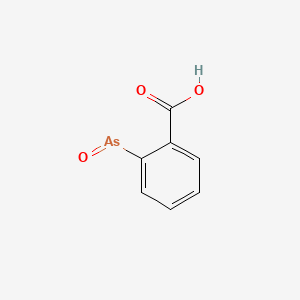
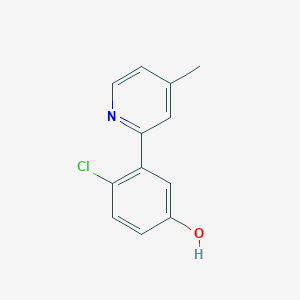
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
